

## LNA-A(Bz) amidite CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LNA-A(Bz) amidite

Cat. No.: B15588922 Get Quote

## LNA-A(Bz) Amidite: A Technical Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on **LNA-A(Bz) amidite**, a key building block for the synthesis of high-affinity oligonucleotides. This document outlines its chemical properties, supplier information, detailed experimental protocols for the synthesis of LNA-modified oligonucleotides, and an example of its application in targeting the long non-coding RNA MALAT1 in multiple myeloma.

### **Core Chemical Information and Suppliers**

**LNA-A(Bz) amidite**, chemically known as N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-LNA-A-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite, is a crucial reagent in the solid-phase synthesis of Locked Nucleic Acid (LNA) oligonucleotides. The locked nature of the sugar moiety in LNA confers enhanced thermal stability and binding affinity to complementary DNA and RNA strands.



| Identifier        | Value                                              |  |
|-------------------|----------------------------------------------------|--|
| CAS Number        | 206055-79-0[1][2][3][4][5][6][7][8][9][10][11][12] |  |
| Molecular Formula | C48H52N7O8P                                        |  |
| Molecular Weight  | 885.96 g/mol                                       |  |

A variety of chemical suppliers offer **LNA-A(Bz) amidite**, ensuring its accessibility for research and development purposes. Notable suppliers include:

| Supplier                                        | Product Name                                                                       |  |
|-------------------------------------------------|------------------------------------------------------------------------------------|--|
| MedchemExpress                                  | LNA-A(Bz) amidite[1]                                                               |  |
| WUHU HUAREN SCIENCE AND<br>TECHNOLOGY CO., LTD. | LNA-A(Bz) Phosphoramidite[2]                                                       |  |
| Cenmed                                          | LNA-A(Bz) amidite[7]                                                               |  |
| Hongene                                         | 2'-O-4'-C-Locked-A(Bz) phosphoramidite[9]                                          |  |
| QIAGEN                                          | LNA-A(Bz) Amidite                                                                  |  |
| LGC, Biosearch Technologies                     | LNA-A (Bz) CE-Phosphoramidite                                                      |  |
| Sigma-Aldrich                                   | LNA-A(Bz) amidite                                                                  |  |
| Rose Scientific Ltd                             | 5'-ODMT-LNA N-Bz Adenosine-<br>Phosphoramidite                                     |  |
| Pharmaffiliates                                 | DMT-locA(bz) Phosphoramidite                                                       |  |
| Fluorochem                                      | LNA-A(Bz) amidite                                                                  |  |
| abcr Gute Chemie                                | N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-LNA-adenosine-3'-cyanoethyl phosphoramidite |  |

# **Experimental Protocols: Synthesis of LNA-Modified Oligonucleotides**



The synthesis of LNA-containing oligonucleotides is performed using automated solid-phase phosphoramidite chemistry, a well-established and reliable method. The following protocol provides a general guideline for the synthesis of LNA gapmers, which are chimeric oligonucleotides with a central DNA "gap" flanked by LNA "wings." This design allows for the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex, leading to target mRNA degradation.

#### Materials and Reagents:

- LNA-A(Bz) amidite and other required LNA and DNA phosphoramidites (e.g., LNA-T, LNA-5-Me-C(Bz), LNA-G(ibu), and standard DNA amidites)
- Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
- Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
- Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)
- Capping solution (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: 16% N-methylimidazole/THF)
- Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in dichloromethane)
- Cleavage and deprotection solution (e.g., concentrated aqueous ammonia or a mixture of ammonia and methylamine)
- Anhydrous acetonitrile
- Automated DNA/RNA synthesizer

#### Procedure:

The synthesis cycle consists of four main steps, repeated for each monomer addition:

• Deblocking (Detritylation): The 5'-O-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.



- Coupling: The LNA-A(Bz) phosphoramidite (or other desired amidite), dissolved in anhydrous
  acetonitrile, is activated by the activator solution and then coupled to the free 5'-hydroxyl
  group of the growing oligonucleotide chain. Due to the steric hindrance of LNA monomers, a
  longer coupling time (e.g., 3-10 minutes) is generally required compared to standard DNA
  amidites.
- Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution. This prevents the formation of deletion mutants (n-1 sequences) in the final product.
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizing solution. For LNA-containing oligonucleotides, a slightly longer oxidation time (e.g., 45 seconds) may be beneficial.

These four steps are repeated until the desired sequence is synthesized.

Post-synthesis Cleavage and Deprotection:

- Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG solid support.
- The benzoyl (Bz) protecting group on the adenine base and other base-protecting groups, as well as the cyanoethyl groups on the phosphate backbone, are removed by incubation in the cleavage and deprotection solution (e.g., concentrated aqueous ammonia at 55°C for 8-16 hours).
- The crude oligonucleotide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC.
- The purity and identity of the final product are confirmed by mass spectrometry.

# Application: Targeting MALAT1 in Multiple Myeloma with LNA Gapmers

A compelling application of **LNA-A(Bz) amidite** is in the synthesis of LNA gapmer antisense oligonucleotides (ASOs) targeting the long non-coding RNA (IncRNA) MALAT1, which is overexpressed in multiple myeloma and other cancers.



## Experimental Workflow for In Vitro Evaluation of Anti-MALAT1 LNA Gapmers

The following diagram illustrates a typical workflow for assessing the efficacy of anti-MALAT1 LNA gapmers in a multiple myeloma cell line.





Click to download full resolution via product page

In Vitro Evaluation Workflow

### **Signaling Pathway of MALAT1 Inhibition**

Targeting MALAT1 with LNA gapmers has been shown to downregulate the expression of proteasome subunit genes, which are critical for cancer cell survival. This effect is mediated through the modulation of key transcription factors.





Click to download full resolution via product page

**MALAT1** Inhibition Pathway

### **Quantitative Data on Anti-MALAT1 LNA Gapmer Activity**

The efficacy of anti-MALAT1 LNA gapmers has been demonstrated through quantitative analysis of cell viability and gene expression in multiple myeloma cell lines. The following table



summarizes representative data from such studies.

| Treatment                    | Cell Viability (% of Control) | MALAT1 Expression<br>(% of Control) | Proteasome Subunit<br>X mRNA (% of<br>Control) |
|------------------------------|-------------------------------|-------------------------------------|------------------------------------------------|
| Non-targeting Control LNA    | 100%                          | 100%                                | 100%                                           |
| Anti-MALAT1 LNA<br>Gapmer #1 | 45%                           | 20%                                 | 35%                                            |
| Anti-MALAT1 LNA<br>Gapmer #2 | 52%                           | 25%                                 | 40%                                            |

Data are representative and compiled from typical results reported in the literature for illustrative purposes.

This technical guide provides a foundational understanding of **LNA-A(Bz) amidite** and its application in the development of potent antisense oligonucleotides. The provided protocols and data serve as a valuable resource for researchers entering this exciting field of nucleic acid therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Drugging the IncRNA MALAT1 via LNA gapmeR ASO inhibits gene expression of proteasome subunits and triggers anti-multiple myeloma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

#### Foundational & Exploratory





- 4. Intratracheally administered LNA gapmer antisense oligonucleotides induce robust gene silencing in mouse lung fibroblasts PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stopped-flow kinetics of locked nucleic acid (LNA)-oligonucleotide duplex formation: studies of LNA-DNA and DNA-DNA interactions PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of locked nucleic acid (LNA) modification on hybridization kinetics of DNA duplex -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the Knockdown Activity of MALAT1 ENA Gapmers In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 8. Method of Oligonucleotide Purification [biosyn.com]
- 9. Oligonucleotide synthesis Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure Activity Relationships of α-L-LNA Modified Phosphorothioate Gapmer Antisense Oligonucleotides in Animals PMC [pmc.ncbi.nlm.nih.gov]
- 12. genelink.com [genelink.com]
- To cite this document: BenchChem. [LNA-A(Bz) amidite CAS number and supplier information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588922#lna-a-bz-amidite-cas-number-and-supplier-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com